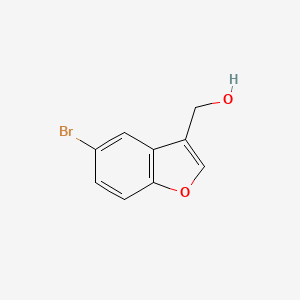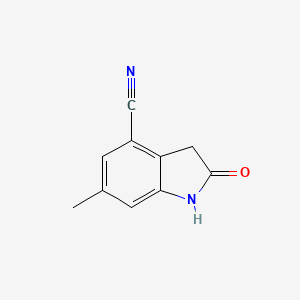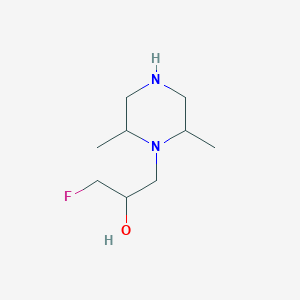
1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
Industrial production methods for piperazine derivatives often involve the ammoniation of 1,2-dichloroethane or ethanolamine . These processes are scalable and suitable for large-scale production, making them ideal for industrial applications.
Análisis De Reacciones Químicas
1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various receptors and enzymes in the body, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-(2,6-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol can be compared with other piperazine derivatives such as:
1-(2,6-Dimethylphenyl)piperazine: Known for its use in pharmaceuticals.
1-(2,6-Dimethylpiperazin-1-yl)acetamide: Used as an intermediate in the synthesis of other compounds.
The uniqueness of this compound lies in its fluorine atom, which can significantly alter its chemical and biological properties compared to other piperazine derivatives .
Propiedades
Fórmula molecular |
C9H19FN2O |
|---|---|
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
1-(2,6-dimethylpiperazin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-7-4-11-5-8(2)12(7)6-9(13)3-10/h7-9,11,13H,3-6H2,1-2H3 |
Clave InChI |
WINPFJLGZLHPHC-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC(N1CC(CF)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


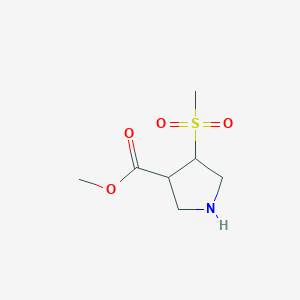
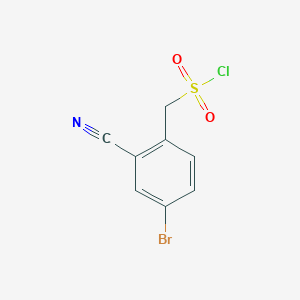
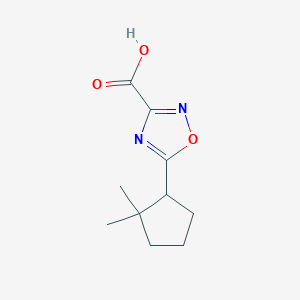
![{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13070486.png)

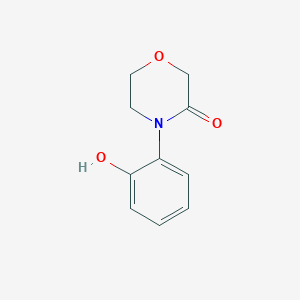
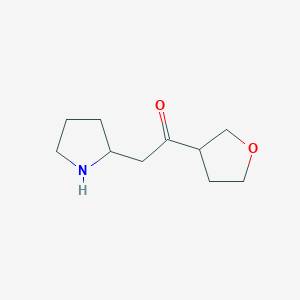
![Cis-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13070510.png)
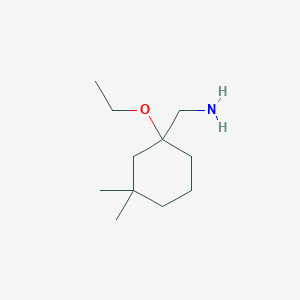

![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)

